N-[2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles or nucleophiles such as alkyl halides, acyl chlorides, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazides
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its heterocyclic structure, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine, Tiquizium Bromides, and Tioconazole contain thiophene rings and exhibit various pharmacological activities.
Oxadiazole Derivatives: Compounds like Furazolidone and Nitrofurantoin contain oxadiazole rings and are known for their antimicrobial properties.
Pyridine Derivatives: Compounds such as Nicotinamide and Isoniazid contain pyridine rings and are used in medicine for their vitamin and antibacterial properties.
Uniqueness
N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to the combination of three different heterocyclic rings in its structure, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these rings .
Properties
Molecular Formula |
C15H13N5O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N5O3S/c21-13(10-3-1-5-16-9-10)17-6-7-18-14(22)15-19-12(20-23-15)11-4-2-8-24-11/h1-5,8-9H,6-7H2,(H,17,21)(H,18,22) |
InChI Key |
WIYYVKYFACLYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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